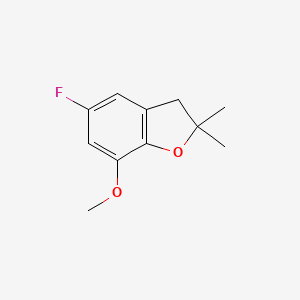

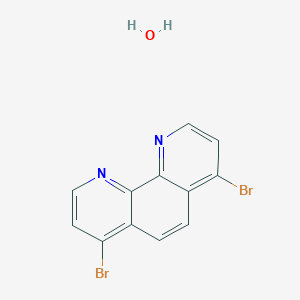

4,7-Dibromo-1,10-phenanthroline hydrate, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,7-Dibromo-1,10-phenanthroline hydrate, 98% (4,7-DBP) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 150-153°C and a boiling point of 373°C. 4,7-DBP is highly soluble in water, ethanol, and methanol, and is used as a ligand in coordination chemistry and as a precursor in organic synthesis. It is also used in the synthesis of dyes and in the preparation of catalysts.

Applications De Recherche Scientifique

Organic Synthesis

4,7-Dibromo-1,10-phenanthroline hydrate is used in organic synthesis . It can serve as a starting material in cross-coupling reactions or as substrates for substitution reactions . This compound is particularly valuable because bromo-substituted compounds are often more reactive than their chloro analogs .

Preparation of Dye Sensitized Solar Cells

This compound is used in the preparation of dye-sensitized solar cells . The bromo-substituted phenanthroline can give access to reactions that fail with chloro-substituted phen .

Building Block in Supramolecular Chemistry

4,7-Dibromo-1,10-phenanthroline hydrate is used as a building block in supramolecular chemistry . It can be used to create complex structures with unique properties .

Ligands in General

Phenanthroline and its metal complexes, including those with 4,7-Dibromo-1,10-phenanthroline hydrate, are known to be bioactive . They can be used as ligands in various chemical reactions .

Preparation of Push-Pull Systems

Unsymmetrically substituted phenanthrolines, such as 4,7-Dibromo-1,10-phenanthroline hydrate, are interesting for the preparation of push-pull systems . These systems often require many reaction steps, the use of various protecting groups, or expensive reagents for their preparation .

Component in Heteroleptic Copper Compounds

A series of heteroleptic copper compounds are reported in which 4,7-Dibromo-1,10-phenanthroline hydrate is used . These compounds have potential applications in various fields .

Mécanisme D'action

Target of Action

This compound is a derivative of phenanthroline, which is known to interact with various metal ions in biological systems . .

Mode of Action

Phenanthroline derivatives are often used as ligands in coordination chemistry, forming complexes with metal ions . The bromine substitutions at the 4 and 7 positions of the phenanthroline ring may influence the compound’s binding affinity and selectivity for certain metal ions.

Biochemical Pathways

As a derivative of phenanthroline, it may interact with metal ions involved in various biochemical processes . .

Result of Action

Given its potential to form complexes with metal ions, it may influence processes that depend on these ions . .

Action Environment

Factors such as pH, temperature, and the presence of other ions could potentially affect its activity .

Propriétés

IUPAC Name |

4,7-dibromo-1,10-phenanthroline;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2.H2O/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11;/h1-6H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOKMRYQADKGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromo-1,10-phenanthroline hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)